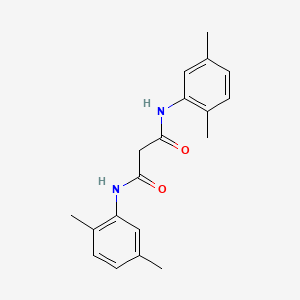
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulphonyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. The general synthetic route can be summarized as follows:
Nitration Reaction: The starting material, 2,5-dichloroaniline, undergoes nitration to introduce a nitro group.
Reduction Reaction: The nitro group is then reduced to an amino group.
Diazotization Reaction: The amino group is converted to a diazonium salt.
Fluorination Reaction: The diazonium salt is treated with a fluorinating agent to introduce the fluorine atom.
Sulphonylation Reaction: Finally, the compound is sulphonylated to introduce the sulphonyl group.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and phase transfer agents can also enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfoxide or sulfide.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulphones, while reduction can produce sulfoxides or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:
2,5-Dichloroaniline: Lacks the fluorine and sulphonyl groups, making it less reactive in certain chemical reactions.
4-Fluoroaniline: Lacks the chlorine and sulphonyl groups, resulting in different chemical properties and reactivity.
2,5-Dichloro-4-fluoroaniline: Lacks the sulphonyl group, which affects its chemical behavior and applications.
The uniqueness of this compound lies in the combination of chlorine, fluorine, and sulphonyl groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H4Cl2FNO2S |
|---|---|
Poids moléculaire |
244.07 g/mol |
Nom IUPAC |
4-amino-2,5-dichlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2H,10H2 |
Clé InChI |
ROQLZHMPKLDLQN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)S(=O)(=O)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Methylpyridin-2-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8587528.png)
![1-Phenyl-4-[3-(trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B8587532.png)




![4-[2-(4-Methanesulfonyl-phenyl)-6-methoxy-naphthalen-1-yloxy]-phenol](/img/structure/B8587581.png)

![N-[2,2,2-Trifluoro-1-(2-methylphenyl)ethylidene]hydroxylamine](/img/structure/B8587615.png)



![2-(2,3-Dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B8587627.png)

